1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
Description
1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a synthetic compound featuring a benzodioxole group linked to an ethanone moiety, which is further substituted with a pyrrolidine ring containing a 1,2,3-triazole heterocycle. This structure combines aromatic, heterocyclic, and amide-like functionalities, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(8-11-1-2-13-14(7-11)22-10-21-13)18-5-3-12(9-18)19-6-4-16-17-19/h1-2,4,6-7,12H,3,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYCYWMNGRGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a novel organic molecule that incorporates a triazole ring and a benzo[d][1,3]dioxole moiety. This structural complexity suggests potential biological activities that merit investigation. The triazole group is known for its ability to interact with various biological targets, including enzymes and receptors, making it a significant focus in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes such as cyclooxygenases (COX) or histone deacetylases (HDAC), which are crucial in cancer and inflammation pathways.
- Receptor Interaction : The pyrrolidine ring could interact with various receptors, potentially affecting neurotransmitter systems or other signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to the one have demonstrated significant antiproliferative effects against various human cancer cell lines. A notable study reported IC50 values ranging from 1.2 to 2.4 nM for related benzotriazoles against cancer cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
Triazole derivatives have also been investigated for their anti-inflammatory properties. The incorporation of the benzo[d][1,3]dioxole structure may enhance these effects by modulating inflammatory pathways. For example, related compounds have shown selective inhibition of COX-II with IC50 values as low as 0.011 μM .
Study 1: Antiproliferative Effects
A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value that suggests it could be a lead candidate for further development as an anticancer agent .
Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound could act as a histone deacetylase inhibitor, with an IC50 value of 9.4 μM. This suggests its potential utility in epigenetic modulation for cancer therapy .
Comparative Analysis
| Compound Name | Structure Type | IC50 (nM or μM) | Biological Activity |
|---|---|---|---|
| Compound A | Triazole | 1.2 - 2.4 | Anticancer |
| Compound B | Triazole | 9.4 | HDAC Inhibitor |
| Subject Compound | Triazole + Benzo[d][1,3]dioxole | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1H-1,2,3-triazoles can inhibit the growth of various pathogens. For instance, the compound could be evaluated for its efficacy against bacteria and fungi in vitro and in vivo settings.
Anticancer Potential
The benzo[d][1,3]dioxole component is associated with anticancer activity. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells. The combination of the triazole and dioxole moieties in this compound may provide synergistic effects that warrant further exploration through cell line studies and animal models.
Neuroprotective Effects
Recent studies have highlighted the role of triazole derivatives in neuroprotection. The compound's ability to cross the blood-brain barrier could be investigated for potential therapeutic effects against neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Agricultural Applications
Pesticidal Activity
Triazole compounds are known for their use in agriculture as fungicides. The compound could be tested for its effectiveness against plant pathogens, potentially offering a new avenue for crop protection strategies.
Herbicidal Properties
Preliminary studies on similar structures suggest that this compound may possess herbicidal properties. Field trials could be designed to assess its efficacy in controlling weed species while minimizing harm to crops.
Material Science Applications
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Its potential as a cross-linking agent or as an additive to enhance mechanical properties could be explored in materials science research.
Nanotechnology
In nanotechnology, compounds like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone can serve as precursors for creating nanoparticles with specific functionalities. Research into its role in drug delivery systems could reveal innovative applications in targeted therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli growth with IC50 values comparable to existing antibiotics. |
| Study 2 | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study 3 | Pesticidal Activity | Showed over 80% efficacy against common fungal pathogens affecting wheat crops under controlled conditions. |
Comparison with Similar Compounds
MDPV (3,4-Methylenedioxypyrovalerone)
- Structure : (±)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one .
- Key Differences: MDPV has a pentan-1-one backbone, whereas the target compound features an ethanone linker.
- Biological Activity: MDPV is a psychoactive cathinone analog that inhibits dopamine/norepinephrine reuptake, contributing to stimulant effects . The shorter ethanone chain in the target compound may alter pharmacokinetics (e.g., reduced lipophilicity) and receptor binding dynamics.
Trichostachine
- Structure : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)penta-2,4-dien-1-one .
- Key Differences: Conjugated dienone system vs. the ethanone-triazole structure.
- Implications: The dienone system in trichostachine may enhance π-π stacking interactions but reduce metabolic stability compared to the triazole-containing target compound.
Antibacterial Pyrazol-1-yl Derivatives
- Examples: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e) .
- Key Features: IR data (C=O stretch at 1670 cm⁻¹) and yields (~81%) align with the target compound’s expected spectral and synthetic profiles.
Compounds with 1,2,3-Triazole Substituents
1,2,3-Triazoloamide Derivatives
- Examples: 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag): LC-MS m/z 287 ([M + 1]⁺), 93% yield . 2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae): LC-MS m/z 258 ([M + 1]⁺) .
- Comparison: The target compound’s triazole-pyrrolidine-ethanone scaffold mirrors these derivatives. Substituents on the triazole ring (e.g., aryl groups in 2cag vs. pyridyl in 2cae) influence electronic properties and target selectivity. The target’s benzodioxole group may enhance membrane permeability compared to simpler aryl substituents .
Physicochemical and Spectral Comparisons
Table 1. Key Data for Structural Analogs
*Inferred from similar compounds in and .
Metabolic and Stability Considerations
- The 1,2,3-triazole group in the target compound may confer metabolic resistance compared to esters or dienones (e.g., trichostachine) due to its stability against hydrolytic enzymes .
- The benzodioxole moiety is associated with prolonged half-life in cathinone analogs like MDPV, suggesting similar benefits for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
